8-Methyl-2,8-diazaspiro[4.5]decan-3-one - 154495-67-7

8-Methyl-2,8-diazaspiro[4.5]decan-3-one

Catalog Number: EVT-388523
CAS Number: 154495-67-7
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“8-Methyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound with the molecular formula C9H16N2O . It has been studied for its potential therapeutic applications .

Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives has been achieved using Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by cyclization reaction .

Molecular Structure Analysis

The molecular structure of “8-Methyl-2,8-diazaspiro[4.5]decan-3-one” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is InChI=1S/C9H16N2O/c1-11-4-2-9(3-5-11)6-8(12)10-7-9/h2-7H2,1H3,(H,10,12) .

Chemical Reactions Analysis

This compound has been found to exhibit muscarinic cholinergic activity . It has also been studied for its inhibitory activity against RIPK1 kinase .

Physical And Chemical Properties Analysis

The molecular weight of “8-Methyl-2,8-diazaspiro[4.5]decan-3-one” is 168.24 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count .

Synthesis Analysis
  • Michael addition followed by cyclization: This method utilizes the reaction of hydroxyurea or methylhydrazine with α,β-unsaturated esters. The Michael addition forms an intermediate, which undergoes intramolecular cyclization to yield the desired diazaspiro[4.5]decan-3-one scaffold [].

  • Reaction of spiro epoxides with dilithiated acetic acid: This approach involves the reaction of spiro epoxides derived from heteracyclohexyl systems with dilithiated acetic acid. This reaction leads to the formation of γ-hydroxylactones, which can be further modified to obtain the desired diazaspiro[4.5]decan-3-one derivatives [].

  • Grignard reaction followed by cyclization: This method employs the Grignard reaction of 2-oxaspiro[4.5]decane-1,3-dione with arylmagnesium bromides. The resulting 2-oxoethyl-cycloalkanecarboxylic acids can be reacted with hydrazine or phenylhydrazine to form the corresponding pyridazinones, which can be further modified to obtain the desired diazaspiro[4.5]decan-3-one derivatives [].

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms in the diazaspiro[4.5]decan-3-one ring can be alkylated using alkyl halides or other alkylating agents [, ]. This reaction allows for the introduction of various substituents at the nitrogen atoms, which can influence the pharmacological properties of the resulting compounds.

  • Reduction of the carbonyl group: The carbonyl group in the lactam moiety can be reduced using reducing agents like lithium aluminum hydride (LAH) to yield the corresponding alcohol []. This modification can alter the compound's polarity and potentially influence its interactions with biological targets.

  • Formation of oximes and hydrazones: The carbonyl group can react with hydroxylamine or hydrazine derivatives to form oximes and hydrazones, respectively []. These derivatives can be further modified to introduce additional functional groups or alter the compound's pharmacological properties.

Mechanism of Action

The mechanism of action of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one and its derivatives has been primarily studied in the context of their potential as muscarinic agonists [, , , ].

Muscarinic Agonism:

Muscarinic agonists bind to and activate muscarinic acetylcholine receptors, which are involved in various physiological processes, including learning, memory, and attention. 8-Methyl-2,8-diazaspiro[4.5]decan-3-one derivatives have shown varying degrees of affinity for muscarinic receptor subtypes, particularly M1 and M2 [, , , ]. The specific mechanism by which these compounds interact with muscarinic receptors and elicit their effects requires further investigation.

2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one

Compound Description: This compound is a muscarinic agonist, meaning it activates muscarinic acetylcholine receptors in the brain. It exhibits high affinity for both M1 and M2 muscarinic receptor subtypes and demonstrates antiamnesic activity in animal models. []

Relevance: This compound shares the core diazaspiro[4.5]decan-3-one structure with 8-Methyl-2,8-diazaspiro[4.5]decan-3-one. The key structural difference is the presence of an oxygen atom and an additional methyl group at the 1 and 2 positions, respectively, in 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one. This modification contributes to its muscarinic agonist activity. []

Relevance: This compound shares the 8-methyl-2,8-diazaspiro[4.5]decane core structure with 8-Methyl-2,8-diazaspiro[4.5]decan-3-one. The primary difference lies in the presence of an additional carbonyl group at position 1 and an ethyl group at position 2 in RS86. This structural modification is crucial for its M1 agonist activity but also contributes to its side effects. [, ]

3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a)

Compound Description: This compound is a spirooxazolidine-2,4-dione derivative that exhibits affinity for M1 receptors and reverses scopolamine-induced memory impairment in mice. Notably, it demonstrates an improved separation between its antiamnesic effects and hypothermia/salivation side effects compared to RS86. []

Relevance: This compound represents a 4-oxa analog of RS86, featuring an oxygen atom replacing the carbonyl group at position 1. Like 8-Methyl-2,8-diazaspiro[4.5]decan-3-one, it retains the 8-methyl-8-azaspiro[4.5]decane structural motif. This modification maintains its antiamnesic activity while potentially reducing its side effect profile. []

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18)

Compound Description: This compound is another 1-oxa-8-azaspiro[4.5]decane derivative that displays preferential affinity for M1 over M2 receptors. It demonstrates potent antiamnesic activity in vivo and stimulates phosphoinositide hydrolysis in rat hippocampal slices, indicating partial M1 agonism. []

Relevance: This compound shares the 1-oxa-8-azaspiro[4.5]decane core with 3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a) and incorporates the 2-ethyl substitution found in RS86. This combination of structural features contributes to its M1 receptor selectivity and antiamnesic effects. []

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29)

Compound Description: This compound, a 3-methylene derivative of the 1-oxa-8-azaspiro[4.5]decane scaffold, exhibits preferential affinity for M1 over M2 receptors and displays potent antiamnesic activity. Like compound 18, it acts as a partial M1 agonist. The (-)-isomer of this compound exhibits higher M1 agonist activity and shares the absolute configuration with muscarone, a potent muscarinic agonist. []

Relevance: This compound further explores modifications to the 1-oxa-8-azaspiro[4.5]decane core, highlighting the importance of the 3-methylene group for M1 receptor selectivity and antiamnesic effects. Its structural similarity to muscarone provides insights into its pharmacological activity. []

2,8-Dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one (13)

Compound Description: This compound represents a modification where the oxygen atom in 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one is replaced with a basic nitrogen atom. It exhibits low affinity for M1 receptors, indicating this substitution is not well-tolerated for binding. []

Relevance: This compound emphasizes the importance of the oxygen atom or a carbonyl group at the 1-position of the diazaspiro[4.5]decan-3-one scaffold for potent M1 receptor binding, as seen in 8-Methyl-2,8-diazaspiro[4.5]decan-3-one and other related compounds. []

8-Substituted-2,8-diazaspiro[4.5]decan-3-ones

Compound Description: This broad category encompasses a series of compounds with various substituents at the 8-position of the 2,8-diazaspiro[4.5]decan-3-one core. The specific substituents and their effects on biological activity are not detailed in the provided abstract. []

Relevance: These compounds highlight the possibility of modifying the 8-position of the 2,8-diazaspiro[4.5]decan-3-one scaffold, similar to the 8-methyl substitution in 8-Methyl-2,8-diazaspiro[4.5]decan-3-one, to potentially modulate its pharmacological properties. []

4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives

Compound Description: This category describes a series of racemic diazaspiropiperidine derivatives synthesized via Michael addition reactions. While specific biological activities are not described, the synthetic route offers potential for generating diverse analogs. []

Relevance: This group emphasizes the feasibility of synthesizing a diverse library of compounds based on the 2,8-diazaspiro[4.5]decane scaffold, similar to 8-Methyl-2,8-diazaspiro[4.5]decan-3-one. Modifications at the 4-position and exploration of different stereochemistries could lead to compounds with distinct biological activities. []

Properties

CAS Number

154495-67-7

Product Name

8-Methyl-2,8-diazaspiro[4.5]decan-3-one

IUPAC Name

8-methyl-2,8-diazaspiro[4.5]decan-3-one

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

InChI

InChI=1S/C9H16N2O/c1-11-4-2-9(3-5-11)6-8(12)10-7-9/h2-7H2,1H3,(H,10,12)

InChI Key

VPRICBVWISBIQT-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)CC(=O)NC2

Canonical SMILES

CN1CCC2(CC1)CC(=O)NC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.